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Compound of Interest

3-propylisoxazole-5-carboxylic
Compound Name: d
aci

Cat. No. B087029

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for 3-propylisoxazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal
chemistry and materials science. Due to the absence of publicly available experimental spectra
for this specific molecule, this document presents predicted data based on established
spectroscopic principles and data from analogous structures. Detailed experimental protocols
for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data are also provided to guide researchers in the characterization of this and similar
compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted NMR, IR, and MS data for 3-propylisoxazole-5-
carboxylic acid. These predictions are derived from the analysis of closely related compounds
and the fundamental principles of spectroscopic interpretation.

Table 1: Predicted *H NMR Data for 3-Propylisoxazole-5-carboxylic Acid
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Chemical Shift (5, o Coupling Constant
Protons Multiplicity
ppm) (3, Hz)
H-4 ~6.5-7.0 S
-CHz2- (a to isoxazole) ~2.7-3.0 t ~7.5
-CH:z- (B to isoxazole) ~1.6-1.9 sextet ~7.5
-CHs ~09-1.1 t ~7.5
-COOH >10 brs

Table 2: Predicted 3C NMR Data for 3-Propylisoxazole-5-carboxylic Acid

Carbon Chemical Shift (6, ppm)
C=0 (Carboxylic Acid) ~160 - 170

C-3 ~165-175

C-5 ~155 - 165

C-4 ~100 - 110

-CH:- (a to isoxazole) ~25-35

-CH:- (B to isoxazole) ~20-30

-CHs ~10 - 15

Table 3: Predicted IR Spectroscopy Data for 3-Propylisoxazole-5-carboxylic Acid
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. Absorption Range
Functional Group
(cm™)

Intensity

Description

O-H (Carboxylic Acid) 2500 - 3300

Strong, Broad

Hydrogen-bonded O-

H stretch
C-H (sp?) 2850 - 3000 Medium Alkyl C-H stretch
C=0 (Carboxylic Acid) 1700 - 1730 Strong Carbonyl stretch
C=N (Isoxazole) 1600 - 1650 Medium Ring C=N stretch
C=C (Isoxazole) 1550 - 1600 Medium Ring C=C stretch
C-O (Carboxylic Acid) 1200 - 1300 Strong C-O stretch

Table 4: Predicted Mass Spectrometry Data for 3-Propylisoxazole-5-carboxylic Acid

lon m/z Description

M+ 155.05 Molecular lon

M]

[M-OH]* 138.05 Loss of hydroxyl radical
[M-COOH]* 110.06 Loss of carboxyl group
[M-C3H7]* 112.01 Loss of propyl radical

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the

spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

Sample Preparation:

» Weigh approximately 5-10 mg of the solid 3-propylisoxazole-5-carboxylic acid.
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» Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,
DMSO-ds, or MeOD) in a clean, dry NMR tube. The choice of solvent will depend on the
solubility of the compound.

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent
does not already contain it.

IH NMR Acquisition:

e Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is
typically used.

o Spectral Width: A spectral width of approximately 16 ppm is generally sufficient.

e Number of Scans: 16 to 64 scans are usually adequate for good signal-to-noise, depending
on the sample concentration.

» Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

13C NMR Acquisition:

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is
used to simplify the spectrum.

Spectral Width: A spectral width of around 220-240 ppm is appropriate.

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to
the lower natural abundance of 13C.

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Sample Preparation (Attenuated Total Reflectance - ATR):
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e Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Place a small amount of the solid sample directly onto the ATR crystal.

o Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.

Data Acquisition:

o Spectral Range: Typically scanned from 4000 to 400 cm~1,

o Resolution: A resolution of 4 cm~1! is generally sufficient.

e Number of Scans: 16 to 32 scans are averaged to obtain a good quality spectrum.

e Background Scan: A background spectrum of the empty ATR crystal must be collected
before scanning the sample.

Mass Spectrometry (MS)

Instrumentation: An Electrospray lonization (ESI) mass spectrometer is commonly used for this
type of molecule.

Sample Preparation:

e Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such
as methanol, acetonitrile, or a mixture with water.

e A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may
be added to the solvent to promote ionization.

Data Acquisition (Positive lon Mode):
« |onization Mode: Electrospray lonization (ESI).
» Polarity: Positive ion mode is typically used to observe the protonated molecule [M+H]*.

» Mass Range: A scan range of m/z 50 to 500 is generally appropriate.
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o Capillary Voltage: Typically set between 3 and 5 kV.
e Nebulizer Gas: Nitrogen is commonly used.

e Drying Gas Flow and Temperature: These parameters are optimized to ensure efficient
desolvation.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the characterization of a synthesized
compound like 3-propylisoxazole-5-carboxylic acid using spectroscopic methods.
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Caption: Workflow for Spectroscopic Characterization.

e To cite this document: BenchChem. [A Technical Guide to the Spectroscopic
Characterization of 3-Propylisoxazole-5-carboxylic Acid]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b087029#spectroscopic-data-of-3-
propylisoxazole-5-carboxylic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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